Aflatoxin G1

Description

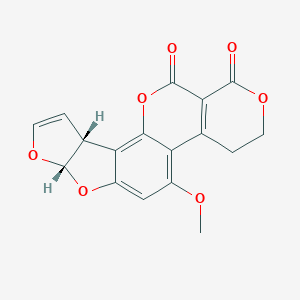

Structure

3D Structure

Properties

Key on ui mechanism of action |

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus. In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high. Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively. Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1. Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. |

|---|---|

CAS No. |

1165-39-5 |

Molecular Formula |

C17H12O7 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |

InChI Key |

XWIYFDMXXLINPU-WNWIJWBNSA-N |

SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Isomeric SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Color/Form |

Crystals ... exhibits green fluorescence |

melting_point |

245 °C |

Other CAS No. |

1165-39-5 |

physical_description |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

shelf_life |

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |

solubility |

Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |

Synonyms |

(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |

vapor_pressure |

5.86X10-11 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Aflatoxin G1

Structure, Properties, and Analytical Characterization

Part 1: Executive Summary

Aflatoxin G1 (AFG1) is a potent mycotoxin and secondary metabolite produced primarily by Aspergillus parasiticus and, to a lesser extent, Aspergillus flavus. Structurally, it belongs to the difurocoumarolactone series, distinguished from the B-series aflatoxins by the presence of a six-membered lactone ring rather than a five-membered cyclopentenone ring. This structural variance imparts its characteristic green fluorescence under UV light (hence the "G" designation) and slightly modifies its polarity and carcinogenic potency compared to Aflatoxin B1 (AFB1). While AFB1 is the most toxic congener, AFG1 remains a Group 1 carcinogen (IARC), capable of inducing hepatocellular carcinoma through metabolic activation and subsequent DNA intercalation. This guide outlines the physicochemical architecture, toxicological mechanisms, and validated analytical protocols for AFG1.

Part 2: Chemical Architecture & Physicochemical Properties

Structural Analysis

The core structure of AFG1 consists of a coumarin nucleus fused to a bifuran moiety and a lactone ring. The critical structural determinant is the delta-valerolactone ring.[1][2]

-

Bifuran Ring: The site of metabolic activation. The double bond in the terminal furan ring (C8–C9 position in common numbering) is susceptible to epoxidation by Cytochrome P450 enzymes.

-

Lactone Ring: Unlike AFB1, which possesses a cyclopentenone ring, AFG1 contains a six-membered lactone ring. This oxygen-rich ring system increases the molecule's polarity and alters its fluorescence emission spectrum.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.0^{2,9}.0^{3,7}.0^{13,18}]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

| CAS Registry Number | 1165-39-5 |

| Molecular Formula | C₁₇H₁₂O₇ |

| Molecular Weight | 328.27 g/mol |

| Appearance | Colorless to pale yellow crystals |

| Fluorescence | Green (Emission |

| Solubility | Soluble in chloroform, methanol, DMSO, acetonitrile.[2][3] Practically insoluble in water (10–20 µg/mL). |

| Melting Point | 244–246 °C |

| Stability | Heat stable. Unstable to UV light in the presence of oxygen.[4] Unstable in alkaline pH (lactone ring hydrolysis). |

Structural Logic & Fluorescence (Visualization)

Figure 1: Structural decomposition of this compound highlighting functional moieties responsible for toxicity (Bifuran) and detection (Lactone).

Part 3: Mechanism of Toxicity

Metabolic Bioactivation

AFG1 is a pro-carcinogen. It requires enzymatic bioactivation to exert genotoxicity. The primary pathway involves the oxidation of the C8–C9 double bond in the terminal furan ring.

-

Enzymatic Oxidation: Hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2 ) oxidize AFG1.

-

Epoxide Formation: This reaction yields the electrophilic AFG1-8,9-epoxide .

-

DNA Adducts: The epoxide is highly unstable and reacts readily with the N7 atom of guanine residues in DNA, forming the AFG1-N7-guanine adduct .

-

Mutagenesis: If not repaired, this adduct leads to GC

TA transversions during DNA replication, potentially activating oncogenes (e.g., p53).

Toxicity Pathway Diagram

Figure 2: Bioactivation pathway of AFG1 leading to genotoxicity vs. detoxification.

Part 4: Analytical Methodology

Protocol: Determination of AFG1 in Food Matrices via HPLC-FLD

Principle

The standard method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) .[5] Because AFG1 fluorescence can be quenched in aqueous mobile phases, post-column derivatization (PCD) or photochemical reactor enhanced detection (PHRED) is often employed to enhance sensitivity, although AFG1 is naturally fluorescent. Immunoaffinity Column (IAC) cleanup is critical to remove matrix interference.

Reagents & Equipment

-

Mobile Phase: Water:Methanol:Acetonitrile (60:20:20 v/v/v).

-

Extraction Solvent: Methanol:Water (70:30 v/v) with 1% NaCl.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Detector: FLD (Ex: 365 nm, Em: 455 nm).

-

Cleanup: Aflatoxin-specific Immunoaffinity Columns (IAC).

Step-by-Step Workflow

-

Extraction:

-

Weigh 25 g of ground sample (e.g., maize, peanuts).

-

Add 100 mL Extraction Solvent.

-

Blend at high speed for 3 minutes.

-

Filter through Whatman No. 4 filter paper.[6]

-

-

Dilution & Cleanup (IAC):

-

Take 10 mL of filtrate and dilute with 40 mL of Phosphate Buffered Saline (PBS) (pH 7.4).

-

Pass the diluted extract through the IAC at a flow rate of 1–2 drops/second.

-

Wash column with 10 mL distilled water to remove non-specific binders.

-

Elute AFG1 with 1.5 mL pure Methanol (allow gravity elution to maximize recovery).

-

Dilute eluate with water (1:1) prior to injection to match mobile phase polarity.

-

-

Chromatographic Separation:

-

Injection Volume: 20–50 µL.

-

Flow Rate: 1.0 mL/min.

-

Derivatization (Optional but Recommended): Post-column photochemical derivatization (254 nm UV) enhances the fluorescence signal of B1 and G1, improving the Limit of Detection (LOD) to < 0.1 µg/kg.

-

-

Quantification:

-

Construct a 5-point calibration curve (0.5 – 20 ng/mL).

-

AFG1 typically elutes after G2 and before B1/B2 in reverse-phase systems depending on mobile phase composition, though G-series are generally more polar (elute earlier) than B-series. Correction: In standard RP-C18, elution order is often G2

G1

-

Part 5: Safety & Handling

AFG1 is a Group 1 Carcinogen . Strict safety protocols are mandatory.

-

PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and N95/P100 respirator if handling powder.

-

Decontamination: Glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) for at least 30 minutes. This opens the lactone ring and destroys the toxin.

-

Waste: Segregate as hazardous chemical waste.

Part 6: References

-

International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[1][2][5][6][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. World Health Organization.[2] [Link]

-

PubChem. (2024). This compound (CID 14421). National Center for Biotechnology Information. [Link]

-

Wacoo, A. P., et al. (2014). Methods for Detection of Aflatoxins in Agricultural Food Crops.[4][5][6][13] Journal of Applied Chemistry. [Link]

-

Eaton, D. L., & Gallagher, E. P. (1994). Mechanisms of Aflatoxin Carcinogenesis.[8] Annual Review of Pharmacology and Toxicology. [Link]

-

AOAC International. (2005).[5] Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[Link]

Sources

- 1. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1165-39-5 [chemicalbook.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. Interaction of aflatoxin B1 with cytochrome P450 2A5 and its mutants: correlation with metabolic activation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of aflatoxin B1 and this compound binding to cellular macromolecules in vitro, in vivo and after peracid oxidation; characterisation of the major nucleic acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Structurally Similar Mycotoxins Aflatoxin B1 and Sterigmatocystin Trigger Different and Distinctive High-Resolution Mutational Spectra in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of Aflatoxin G1 toxicity in liver cells

Technical Guide: Mechanism of Aflatoxin G1 (AFG1) Toxicity in Liver Cells

Executive Summary

This compound (AFG1) is a secondary metabolite produced by Aspergillus parasiticus and Aspergillus flavus. While structurally similar to the more potent Aflatoxin B1 (AFB1), AFG1 possesses a unique double-lactone ring configuration that alters its lipophilicity and metabolic kinetics. This guide delineates the molecular pathogenesis of AFG1 hepatotoxicity, focusing on cytochrome P450-mediated bioactivation, DNA adduct formation, and oxidative stress-driven apoptosis. It provides validated experimental workflows for assessing these mechanisms in vitro.

Physicochemical Basis of Toxicity

The differential toxicity between AFB1 and AFG1 lies in their terminal ring structures.

-

AFB1: Contains a cyclopentenone ring fused to the coumarin nucleus.

-

AFG1: Contains a six-membered lactone ring.

This structural variance results in AFG1 being less lipophilic than AFB1, reducing its passive transport across hepatocyte membranes and altering its affinity for CYP450 active sites. However, once intracellular, AFG1 follows a parallel but distinct bioactivation pathway.

Molecular Mechanism of Bioactivation

Metabolic Activation (The "Lethal Synthesis")

AFG1 is biologically inert in its native form. Toxicity requires bioactivation by hepatic microsomal enzymes.

-

Enzymes: Primarily CYP3A4 and CYP1A2 (human) or CYP2A6 (avian/rodent models).

-

Reaction: Epoxidation at the 8,9-double bond (terminal furan ring).

-

Product: AFG1-8,9-epoxide .[1][2][3][4] This electrophilic intermediate is highly unstable and reacts avidly with nucleophiles.

Genotoxicity: DNA Adduct Formation

The AFG1-8,9-epoxide attacks the

-

Intercalation: The planar coumarin moiety intercalates between base pairs.

-

Covalent Binding: The epoxide carbon forms a covalent bond with guanine

, creating the AFG1- -

Destabilization: The positive charge on the imidazole ring weakens the glycosidic bond, leading to either:

-

Depurination: Release of the adduct, leaving an apurinic (AP) site.

-

Ring Opening: Formation of the stable, highly mutagenic AFG1-FAPY (formamidopyrimidine) adduct.

-

Cytotoxicity: Oxidative Stress & Apoptosis

Beyond genotoxicity, AFG1 disrupts cellular homeostasis via Reactive Oxygen Species (ROS).[5]

-

Mitochondrial Dysfunction: AFG1 impairs the Electron Transport Chain (ETC), causing electron leakage and superoxide anion (

) production. -

Signaling Cascades:

-

MAPK/JNK Pathway: ROS activates c-Jun N-terminal Kinase (JNK) and p38 MAPK.

-

Intrinsic Apoptosis: JNK phosphorylation inhibits Bcl-2 (anti-apoptotic) and activates Bax (pro-apoptotic). Bax translocates to the mitochondria, inducing Cytochrome c release and Caspase-9/3 activation.[6]

-

Pathway Visualization

Figure 1: AFG1 Metabolic Activation & DNA Damage[1]

Caption: Metabolic fate of AFG1 in hepatocytes. Competition between bioactivation (red path) and detoxification (green path) determines toxicity.

Figure 2: Oxidative Stress & Apoptotic Signaling

Caption: AFG1-induced signal transduction.[1][2][6][7][8] ROS acts as the central mediator triggering the intrinsic apoptotic pathway.

Experimental Protocols

Protocol A: Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 of AFG1 in hepatocytes.

-

Cell Seeding: Seed HepG2 or primary hepatocytes at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment:

-

Prepare AFG1 stock in DMSO.

-

Expose cells to serial dilutions (e.g., 0.1, 1, 10, 50, 100

) for 24h, 48h, and 72h. -

Control: Vehicle control (DMSO < 0.1%).

-

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours. -

Solubilization: Remove media carefully. Add 100

DMSO to dissolve purple formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

.

Protocol B: DNA Adduct Quantification (LC-MS/MS)

Purpose: To validate the genotoxic mechanism by detecting AFG1-N7-Gua.

-

DNA Extraction: Isolate genomic DNA from treated liver tissue/cells using a phenol-chloroform method or a high-purity kit (e.g., Qiagen DNeasy).

-

Hydrolysis:

-

Acid hydrolysis: Incubate DNA in 0.1 N HCl at 70°C for 30 min to release

-guanine adducts. -

Enzymatic digestion: Use Nuclease P1 and Phosphodiesterase for total nucleoside analysis.

-

-

Purification: Solid Phase Extraction (SPE) using C18 cartridges to remove unmodified bases.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor specific mass transitions for AFG1-Guanine (precursor ion

fragment ion). -

Internal Standard: Use isotopically labeled

-Guanine adducts for quantification.

-

Comparative Data: AFG1 vs. AFB1

| Feature | Aflatoxin B1 (AFB1) | This compound (AFG1) | Impact on Experiment |

| Structure | Cyclopentenone ring | Lactone ring | G1 is less lipophilic; slower uptake. |

| Bioactivation | Rapid (High | Moderate (Lower | Higher doses of G1 needed for equipotent effect. |

| Major Adduct | AFB1- | AFG1- | Similar mutagenesis mechanism (G |

| Relative Toxicity | 100% (Reference) | ~50-70% of B1 | Adjust dose ranges in in vitro studies. |

References

-

Mechanism of Afl

- Source: National Institutes of Health (NIH) / PubMed

- Title: this compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling p

-

URL:[Link]

-

Comparative Toxicity of Afl

-

Metabolic Activ

-

DNA Adduct Form

-

Experimental Protocols for Mycotoxins

Sources

- 1. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide Excision Repair of Aflatoxin-induced DNA Damage within the 3D Human Genome Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aflatoxin B1 induces microglia cells apoptosis mediated by oxidative stress through NF-κB signaling pathway in mice spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and cytotoxicity of aflatoxin b1 in cytochrome p-450-expressing human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kmthepatech.com [kmthepatech.com]

An In-Depth Technical Guide to the Toxicological Effects of Aflatoxin G1 in Animal Models

Prepared by: Gemini, Senior Application Scientist

Introduction: The Silent Threat of Aflatoxin G1

This compound (AFG1) is a potent mycotoxin, a secondary metabolite produced by fungi of the Aspergillus genus, primarily Aspergillus parasiticus.[1] These molds commonly contaminate a wide array of agricultural commodities, including cereals, peanuts, and spices, particularly in warm and humid climates. The presence of AFG1 in the food chain poses a significant threat to both animal and human health. While often discussed in the context of its more notorious counterpart, Aflatoxin B1 (AFB1), AFG1 is a formidable toxicant in its own right, exhibiting significant hepatotoxic, nephrotoxic, genotoxic, and carcinogenic properties.[2][3] Understanding the precise toxicological profile of AFG1 in relevant animal models is paramount for researchers, scientists, and drug development professionals aiming to assess risk and develop effective mitigation strategies. This guide provides a detailed examination of the pharmacokinetics, mechanisms of toxicity, and systemic effects of AFG1, supported by field-proven methodologies for its evaluation in a research setting.

Section 1: Metabolic Fate and Bioactivation

The toxicity of AFG1 is not inherent to the parent molecule but is largely dependent on its metabolic activation within the host. Following ingestion, AFG1 is absorbed from the gastrointestinal tract and transported primarily to the liver, the main site of its biotransformation.

The Causality of Metabolic Choice: The liver is the primary organ for xenobiotic metabolism due to its high concentration of cytochrome P450 (CYP450) enzymes. The metabolic pathway of AFG1 dictates its toxic potential; bioactivation leads to cellular damage, while detoxification pathways lead to its safe excretion. The balance between these pathways is a key determinant of species susceptibility.

The critical bioactivation step involves the oxidation of the terminal furan ring of AFG1 by CYP450 enzymes, particularly isoforms like CYP1A2 and CYP3A4. This reaction produces the highly unstable and electrophilic This compound-8,9-exo-epoxide .[1] This epoxide is the ultimate carcinogenic form of the molecule, capable of forming covalent adducts with cellular macromolecules.

Conversely, detoxification occurs primarily through the conjugation of the epoxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms a water-soluble conjugate that can be readily excreted.[1] Minor detoxification can also occur through hydroxylation at other positions of the molecule.[1]

Caption: Metabolic pathway of this compound bioactivation and detoxification.

Section 2: Core Mechanisms of AFG1 Toxicity

The cellular damage inflicted by AFG1 stems from two primary, interconnected mechanisms: direct macromolecular adduction and the induction of oxidative stress.

Genotoxicity and DNA Adduction

The AFG1-8,9-exo-epoxide readily attacks nucleophilic sites on cellular macromolecules, with the N7 position of guanine residues in DNA being a primary target.[1] The formation of the AFG1-N7-guanine adduct is a critical initiating event in AFG1's carcinogenic activity. This adduct can destabilize the DNA backbone, leading to depurination and the formation of apurinic sites. If these lesions are not repaired by the cell's DNA repair machinery (e.g., Nucleotide Excision Repair), they can lead to G→T transversions during DNA replication, a hallmark mutation associated with aflatoxin exposure.[1]

Oxidative Stress and Apoptosis Induction

AFG1 metabolism generates reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to a state of oxidative stress. This imbalance results in lipid peroxidation, damage to proteins, and further oxidative DNA damage.

This surge in ROS acts as a critical intracellular signal, activating stress-activated protein kinase (SAPK) pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways triggers a downstream cascade that culminates in apoptosis (programmed cell death). A key event in this cascade is the modulation of the Bcl-2 family of proteins. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.[4][5][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases (e.g., caspase-3), the executioners of apoptosis.[7]

Caption: AFG1-induced oxidative stress and the MAPK-mediated apoptotic pathway.

Section 3: Systemic Toxicology and Comparative Effects in Animal Models

The toxic effects of AFG1 manifest in various organ systems, with the liver and kidneys being the primary targets. The severity and specific presentation of aflatoxicosis depend on the dose, duration of exposure, and the animal species.[1]

Comparative Acute Toxicity

Different animal species exhibit varying sensitivities to aflatoxins. This variability is largely attributed to differences in their capacity to metabolize the toxin. While data for AFG1 is less abundant than for AFB1, the general order of toxicity is established as AFB1 > AFG1 > B2 > G2.[3] Rats are generally more susceptible than mice, which is consistent with differences in their metabolic profiles; mice are more efficient at detoxifying aflatoxins.[8]

| Animal Model | Toxin | Route | LD₅₀ (Median Lethal Dose) | Reference |

| Rat | AFG1 | Intraperitoneal | 14.9 mg/kg | [1] |

| Duck | AFG1 | Oral | 0.785 mg/kg (785 µg/kg) | [1] |

| Rat (Male) | AFB1 | Oral | 7.2 mg/kg | [9] |

| Rat (Female) | AFB1 | Oral | 17.9 mg/kg | [9] |

| Mouse (Male) | AFB1 | Intraperitoneal | > 60 mg/kg | [8] |

This table summarizes acute toxicity data. It highlights the high toxicity of AFG1, especially in sensitive species like ducks, and provides context by comparing with AFB1 values in common rodent models.

Target Organ Toxicity

Hepatotoxicity: The liver bears the brunt of AFG1 toxicity. Chronic exposure leads to histopathological changes including diffuse parenchymal cell necrosis, fatty infiltration, and proliferation of the bile ducts.[1][10] These changes are reflected in serum biochemistry by a significant elevation in liver enzymes.

Nephrotoxicity: AFG1 is also a potent nephrotoxin. Studies in rats and mice show that AFG1 can induce necrosis of the proximal tubules and damage to the glomeruli.[1][11] This damage impairs kidney function, leading to increases in serum markers of renal dysfunction.

| Parameter | Animal Model | Effect of AFG1 Exposure | Implication | Reference |

| Liver Function | ||||

| Alanine Aminotransferase (ALT/GPT) | Mouse | Significant Increase | Hepatocellular Damage | [12] |

| Aspartate Aminotransferase (AST/GOT) | Mouse | Significant Increase | Hepatocellular Damage | [12] |

| Alkaline Phosphatase (ALP) | Mouse | Significant Increase | Cholestasis / Biliary Damage | [12] |

| Kidney Function | ||||

| Blood Urea Nitrogen (BUN) | Mouse | Significant Increase | Impaired Renal Filtration | [11] |

| Creatinine | Mouse | Significant Increase | Impaired Renal Filtration | [11] |

| Oxidative Stress | ||||

| Malondialdehyde (MDA) | Rat / Mouse | Significant Increase | Lipid Peroxidation | [13] |

| Superoxide Dismutase (SOD) | Rat / Mouse | Significant Decrease | Depletion of Antioxidant Defenses | [13] |

This table summarizes key biochemical markers altered by AFG1 exposure in rodent models, providing quantitative endpoints for toxicity assessment.

Section 4: Methodologies for Assessing AFG1 Toxicity

A robust assessment of AFG1 toxicity requires a multi-faceted approach, combining in-life observations with terminal analyses of blood and tissues. The following protocols are foundational for investigating AFG1's effects in a rodent model.

The Rationale for a Validated Workflow: A self-validating experimental design ensures that results are reproducible and logically interconnected. For instance, biochemical markers of liver damage (e.g., elevated ALT) should correlate with observable histopathological changes (e.g., necrosis). This workflow provides a comprehensive and cross-validated assessment of toxicity.

Caption: A typical experimental workflow for an in-vivo AFG1 toxicity study.

Protocol: Oral Gavage Administration in Rodents

Rationale: Oral gavage is the preferred method for delivering a precise dose of a substance directly into the stomach, mimicking the natural route of exposure for food contaminants like AFG1.

-

Animal Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

-

Measure Tube Length: Measure the gavage needle from the animal's mouth to the tip of the sternum (xiphoid process). Mark this length on the needle; it should not be inserted beyond this point.

-

Tube Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.

-

Passage into Esophagus: The tube should pass smoothly into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.

-

Substance Delivery: Once the needle is in place, slowly administer the pre-determined volume of the AFG1 solution (typically dissolved in a vehicle like corn oil).

-

Withdrawal: Smoothly withdraw the needle in a single motion.

-

Post-Procedure Monitoring: Briefly monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol: Histopathological Evaluation (H&E Staining)

Rationale: Hematoxylin and Eosin (H&E) staining is the cornerstone of histopathology, allowing for the visualization of tissue architecture and cellular morphology to identify abnormalities like necrosis, inflammation, and cellular degeneration.

-

Tissue Fixation: Immediately after harvest, place tissue samples (e.g., liver, kidney) in 10% neutral buffered formalin for at least 24 hours.

-

Processing: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut thin sections (4-5 µm) from the paraffin block using a microtome and mount them on glass slides.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through 100% ethanol (2 changes, 2 minutes each), then 95% ethanol (2 changes, 2 minutes each).

-

Rinse in running tap water for 2 minutes.

-

-

Hematoxylin Staining:

-

Stain in Mayer's Hematoxylin solution for 30 seconds to 5 minutes, depending on the desired intensity. Hematoxylin stains cell nuclei blue/purple.

-

Rinse in running tap water for 2 minutes.

-

-

Differentiation and Bluing:

-

Briefly dip in 1% acid alcohol to remove excess stain.

-

"Blue" the nuclei by dipping in ammonia water or rinsing in tap water until the nuclei appear crisp and blue.

-

-

Eosin Staining:

-

Counterstain in Eosin Y solution for 1-3 minutes. Eosin stains cytoplasm and extracellular matrix shades of pink/red.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through graded alcohols (95%, 100%).

-

Clear in xylene.

-

Apply a drop of mounting medium and place a coverslip over the tissue section, avoiding air bubbles.

-

Protocol: Apoptosis Detection (TUNEL Assay)

Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay specifically detects DNA fragmentation, a key hallmark of late-stage apoptosis, allowing for the visualization and quantification of apoptotic cells within tissue sections.

-

Sample Preparation: Use paraffin-embedded tissue sections, deparaffinize, and rehydrate as described for H&E staining.

-

Permeabilization: Incubate sections with Proteinase K solution to allow enzyme access to the DNA.

-

Labeling Reaction:

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).

-

Apply the mixture to the tissue section and incubate in a humidified chamber at 37°C for 60 minutes. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using a hapten-labeled nucleotide (like Br-dUTP), apply an antibody conjugate (e.g., anti-BrdU-HRP).

-

Apply a chromogenic substrate (like DAB). This will produce a dark brown precipitate in the nuclei of apoptotic cells.

-

-

Counterstaining: Lightly counterstain with a nuclear stain like Methyl Green to visualize the non-apoptotic cells.

-

Dehydration and Mounting: Dehydrate, clear, and mount the slides as described for H&E. Apoptotic cells will be identifiable by their dark brown nuclei against the green counterstain.

Conclusion

This compound is a significant toxicant that induces its effects primarily through metabolic activation to a DNA-reactive epoxide and the generation of severe oxidative stress. This dual-pronged assault leads to genotoxicity, disrupts cellular signaling, and triggers apoptotic cell death, manifesting as profound liver and kidney damage in animal models. A thorough understanding of these mechanisms, coupled with the application of robust and validated experimental protocols, is essential for accurately assessing the risks associated with AFG1 exposure and for the development of potential therapeutic or preventative interventions in the fields of toxicology, food safety, and drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724361, this compound. [Link].

-

Umar, A., & Bwatanglang, I. A. (2021). Aflatoxin B1 Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. Archives in Animal and Poultry Sciences, 1(4). [Link].

- Ghaznavi, H., et al. (2021). Effects of Exposure to this compound on the Plasma Biochemical Factors and Histopathological Properties of Renal Tissue in Mice. Research Square.

- Saleh, H. A., & El-saad, M. F. A. (2018). Biochemical and histopathological analysis of aflatoxin induced toxicity in liver and kidney of rat. Journal of Basic and Environmental Sciences, 5, 126-134.

-

Roy, K., et al. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Journal of hazardous materials, 192(2), 836–844. [Link].

-

Angsubhakorn, S., et al. (1981). Comparative effects of aflatoxins G1 and B1 at levels within human exposure limits on mouse liver and kidney. Food and cosmetics toxicology, 19(2), 181–185. [Link].

-

Rupa Health. This compound. [Link].

-

Decad, G. M., et al. (1979). Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro. Toxicology and applied pharmacology, 50(3), 429–436. [Link].

- Yassein, S. N., & Zghair, Z. R. (2012). Study of Toxicity and Pathogenicity of Aflatoxin B1 and G1 in Mice. Al-Anbar Journal of Veterinary Sciences, 5(1).

- el-Zawahri, M. M., et al. (1990). Mutagenic effect of this compound in comparison with B1. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 10(1-2), 45–51.

-

Golbs, A., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and molecular life sciences : CMLS, 80(6), 162. [Link].

-

Clifford, J. I., et al. (1967). The effect of the aflatoxins B1, G1 and G2 on protein and nucleic acid synthesis in rat liver. The Biochemical journal, 103(1), 258–261. [Link].

-

Rashed, E. R., et al. (2024). Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices. International Journal of Molecular Sciences, 25(16), 8758. [Link].

-

Lee, C. Y., et al. (2023). AKR1B1 Represses Glioma Cell Proliferation through p38 MAPK-Mediated Bcl-2/BAX/Caspase-3 Apoptotic Signaling Pathways. International journal of molecular sciences, 24(8), 7306. [Link].

-

Thayyullathil, F., et al. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Asian Pacific journal of cancer prevention : APJCP, 16(10), 4297–4302. [Link].

-

He, J., et al. (2022). Alleviation of Oral Exposure to Aflatoxin B1-Induced Renal Dysfunction, Oxidative Stress, and Cell Apoptosis in Mice Kidney by Curcumin. Toxins, 14(11), 799. [Link].

- Golbs, A., et al. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and Molecular Life Sciences, 80(6), 162.

- El-Boshy, M. E., et al. (2022). Ameliorative Effects of Curcumin on Aflatoxin B1-Induced Nephrotoxicity in Wistar-Albino Rats. Selcuk University Journal of Agriculture and Food Sciences, 36(1), 60-65.

-

Yamamoto, K., et al. (2001). BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M. Molecular and cellular biology, 21(20), 7039–7047. [Link].

Sources

- 1. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Mutagenic effect of this compound in comparison with B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Comparative effects of aflatoxins G1 and B1 at levels within human exposure limits on mouse liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Natural Occurrence of Aflatoxin G1 in Food and Feed: A Toxicological and Analytical Perspective

An In-depth Technical Guide for Researchers and Scientists

Abstract

Aflatoxins represent a group of mycotoxins that are among the most potent naturally occurring carcinogens, posing a significant threat to global food and feed safety. Produced primarily by Aspergillus species, these toxins contaminate a wide array of agricultural commodities both before and after harvest. Among the major aflatoxins, Aflatoxin G1 (AFG1) is a significant concern due to its widespread occurrence and high toxicity. This technical guide provides a comprehensive overview of the natural occurrence of AFG1 in the food and feed supply chain. It delves into the biology of the producing fungi, the environmental factors governing toxin production, and the prevalence of AFG1 in various commodities. Furthermore, this guide explores the toxicological implications for human and animal health, outlines a detailed analytical methodology for detection and quantification, and discusses global regulatory standards and mitigation strategies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound.

Introduction to Aflatoxins

Mycotoxins are toxic secondary metabolites produced by various fungi (molds) that can grow on agricultural products.[1][2] Their presence in the food and feed chain is a major concern due to their adverse health effects on humans and animals.[3] Aflatoxins, first identified in the 1960s following a mysterious "Turkey X disease" outbreak in England, are arguably the most well-known and intensively researched mycotoxins.[3] They are produced predominantly by Aspergillus flavus and Aspergillus parasiticus, fungi that are widespread in nature and can colonize crops in the field, during harvest, or in storage.[4][5]

The four major naturally produced aflatoxins are designated B1, B2, G1, and G2.[6] The letters 'B' and 'G' refer to the blue or green fluorescence these compounds emit under ultraviolet (UV) light, respectively.[7][8] Aflatoxin B1 (AFB1) is the most prevalent and potent of the group, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[9][10] this compound (AFG1) is also classified as a Group 1 carcinogen and frequently co-occurs with AFB1, contributing significantly to the overall toxicity of contaminated commodities.[9]

This compound: Fungal Origin and Chemical Profile

This compound is a difuranocoumarin derivative with the chemical formula C₁₇H₁₂O₇.[9] Its structure is closely related to AFB1, and together with AFB1 and AFG2, it belongs to the difurocoumarolactone series of aflatoxins.[8]

Fungal Producers: The primary producers of this compound are specific fungal species within the Aspergillus genus.

-

Aspergillus parasiticus : This species is a prolific producer of both B- and G-type aflatoxins and is a common contaminant of crops like peanuts.[4][8][11]

-

Aspergillus flavus : While A. flavus is the most common aflatoxin-producing fungus, most strains only produce B-type aflatoxins. However, certain strains, sometimes referred to as SBG strains, are capable of producing both B and G aflatoxins.[4][12]

-

Other Species : Other less common species, such as A. nomius, have also been identified as producers of G-type aflatoxins.[7][11]

Table 1: Major Aflatoxins and Their Primary Fungal Producers

| Aflatoxin Type | Fluorescence (UV 365nm) | Primary Fungal Producers |

| Aflatoxin B1 (AFB1) | Blue | Aspergillus flavus, Aspergillus parasiticus |

| Aflatoxin B2 (AFB2) | Blue | Aspergillus flavus, Aspergillus parasiticus |

| This compound (AFG1) | Green | Aspergillus parasiticus, some A. flavus strains |

| Aflatoxin G2 (AFG2) | Green-Blue | Aspergillus parasiticus, some A. flavus strains |

Pathogenesis of Contamination: Environmental and Agricultural Factors

Fungal growth and subsequent aflatoxin production are not inevitable; they are the result of a complex interplay between the fungus, the host plant, and the environment.[3][6] Contamination can occur pre-harvest, during harvest, and post-harvest.

Pre-Harvest Contamination: In the field, Aspergillus spores, which are ubiquitous in the soil, can infect crops.[6] Plant stress is a critical factor that predisposes crops to fungal invasion and toxin production. Key stressors include:

-

High Temperatures & Drought: Prolonged periods of high temperature (optimally 25-37°C) and water stress weaken the plant's natural defenses, favoring fungal growth.[3][13][14]

-

Insect Damage: Damage to kernels or pods by insects creates entry points for fungal spores and facilitates colonization.[3][6]

-

Nutrient Deficiencies: Poor soil fertility can also increase plant susceptibility.[6]

Post-Harvest Contamination: After harvesting, improper drying and storage conditions are the primary drivers of contamination.

-

Moisture Content: A minimum water activity (a_w) of 0.65 is necessary for fungal growth, with optimal toxin production occurring at higher moisture levels (above 0.85 a_w).[13][14]

-

Temperature & Humidity: Warm and humid storage environments (temperatures of 25°C and relative humidity >70%) create ideal conditions for mold proliferation and aflatoxin synthesis.[5][13]

The logical flow from environmental conditions to consumer exposure is a critical pathway to understand for implementing effective control measures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. Aflatoxin - Wikipedia [en.wikipedia.org]

- 5. nutrinews.com [nutrinews.com]

- 6. giz.de [giz.de]

- 7. Aflatoxins in Cereals and Cereal-Based Products: Occurrence, Toxicity, Impact on Human Health, and Their Detoxification and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Rupa Health [rupahealth.com]

- 10. Aflatoxin Contamination (B1, B2, G1, G2) in Peanuts and Peanut Products - Eurofins Scientific [eurofins.in]

- 11. Aflatoxins in Feed: Types, Metabolism, Health Consequences in Swine and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Enzymology of the Aflatoxin G1 Biosynthetic Shunt

A Technical Guide for Metabolic Engineering and Toxicology

Executive Summary

Aflatoxins are polyketide-derived secondary metabolites produced primarily by Aspergillus flavus and Aspergillus parasiticus.[1][2][3][4] While both species produce B-series aflatoxins (AFB1, AFB2), A. parasiticus uniquely possesses the enzymatic machinery to produce G-series aflatoxins (AFG1, AFG2). The structural distinction lies in the A-ring: AFB1 contains a cyclopentenone ring, whereas AFG1 contains a six-membered lactone ring.

This guide dissects the late-stage enzymatic divergence that governs the O-methylsterigmatocystin (OMST) to Aflatoxin G1 (AFG1) transition. Understanding this "G-Shunt" is critical for researchers developing competitive inhibitors for mycotoxin remediation or studying oxidative stress responses in fungal secondary metabolism.

Part 1: The Molecular Architecture of the afl Cluster

The aflatoxin biosynthetic pathway is governed by a ~70 kb gene cluster containing at least 25 genes.[5] In A. flavus, partial deletions or mutations in the cypA (aflU) and nadA (aflY) genes render the organism incapable of producing G-aflatoxins. In A. parasiticus, these genes are intact and functional.

Key Genomic Coordinates

-

Regulator: aflR (zinc-finger transcription factor) coordinates the expression of the entire cluster.

-

Backbone Synthase: pksA (aflC) initiates the pathway.[6]

-

The G-Block: The specific enzymes required for AFG1 formation are encoded by ordA (aflQ), cypA (aflU), nadA (aflY), and norB (aflF).

Part 2: The Critical Branch Point (OMST to AFG1)

The biosynthesis of AFG1 is not a linear continuation of AFB1 synthesis but a divergent branch originating from the precursor O-methylsterigmatocystin (OMST) .

1. The Shared Oxidizer: OrdA (AflQ)

-

Function: OrdA is obligate for both B and G synthesis. It catalyzes the oxidative demethylation and ring rearrangement of OMST.

-

Mechanism: In B-synthesis, OrdA converts OMST directly to AFB1 via an unstable intermediate. In G-synthesis, this activity provides the substrate for the subsequent G-specific enzymes.

2. The G-Specific Oxygenase: CypA (AflU)

-

Function: CypA is the gatekeeper of the G-series. It is hypothesized to catalyze the insertion of an oxygen atom into the cyclopentenone ring of the OMST-derivative, initiating the ring expansion required to form the lactone structure of AFG1.

-

Evidence: Disruption of aflU in A. parasiticus results in a phenotype that produces only B-aflatoxins, mimicking A. flavus.

3. The Ring Expander: NadA (AflY)

-

Enzyme Type: Cytosolic Reductase (Old Yellow Enzyme family).

-

Function: NadA works downstream or in concert with CypA. It stabilizes the expanded ring structure.

-

Mechanism: It likely reduces a transient intermediate formed by CypA to prevent it from collapsing back into a B-type structure or a derailment product.

-

Metabolic Marker: Deletion of nadA leads to the accumulation of a 386 Da intermediate, distinct from AFB1 (312 Da) and AFG1 (328 Da).

4. The Dehydrogenase: NorB (AflF)

-

Function: Acts in the final oxidation steps to secure the lactone ring formation.

Part 3: Pathway Visualization

The following diagram illustrates the bifurcation at OMST, highlighting the cooperative enzymatic handover required for AFG1 production.

Figure 1: The Aflatoxin biosynthetic cascade emphasizing the enzymatic divergence at OMST required for G1 synthesis.

Part 4: Enzymatic Data Summary[1][4][11]

| Enzyme (New Name) | Old Name | Enzyme Class | Molecular Function | Substrate | Product |

| AflC | PksA | Polyketide Synthase | Polyketide backbone assembly | Acetyl-CoA | Norsolorinic Acid |

| AflM | Ver-1 | Keto-reductase | Conversion of anthraquinones | Versicolorin A | DMST |

| AflP | OmtA | O-methyltransferase | Methylation | Sterigmatocystin | OMST |

| AflQ | OrdA | P450 Monooxygenase | Oxidative demethylation | OMST | AFB1 / G-Precursor |

| AflU | CypA | P450 Monooxygenase | Oxygen insertion (G-specific) | OMST deriv. | G1-Intermediate |

| AflY | NadA | Cytosolic Reductase | Ring expansion/stabilization | G1-Intermediate | AFG1 Precursor |

| AflF | NorB | Aryl Alcohol DH | Final oxidation | AFG1 Precursor | This compound |

Part 5: Experimental Characterization Protocol

To validate the function of NadA or CypA in your own workflow, use the following targeted gene Deletion and Metabolite Analysis protocol.

Phase 1: Targeted Gene Deletion (Split-Marker Approach)

Objective: Create a

-

Primer Design: Design two sets of primers to amplify 1.5 kb regions flanking the nadA ORF.

-

Fusion PCR: Fuse the 5' and 3' flanking regions to a selectable marker (e.g., pyrG or hygB).

-

Protoplast Preparation:

-

Digest mycelia (16h culture) with Yatalase/Lysing Enzyme (10 mg/mL) in 0.6 M KCl.

-

Filter through Miracloth to isolate protoplasts.

-

-

Transformation:

-

Mix

protoplasts with 5-10 µg of fusion PCR product. -

PEG-mediated transformation (60% PEG 4000).

-

Plate on selective media (Czapek Dox + selection agent).

-

Phase 2: Metabolite Extraction & Analysis

Objective: Distinguish between AFB1 accumulation and AFG1 loss.

-

Culturing: Inoculate wild-type (WT) and

strains into YES (Yeast Extract Sucrose) liquid medium. Incubate at 29°C for 5 days (dark). -

Extraction:

-

Filter mycelia; retain filtrate.

-

Mix filtrate 1:1 with Chloroform. Vortex vigorously for 2 mins.

-

Centrifuge (5000 x g, 10 min). Collect lower organic phase.

-

Evaporate to dryness under

stream. Resuspend in 500 µL Methanol.

-

-

LC-MS/MS Analysis:

Workflow Diagram

Figure 2: Experimental workflow for validating enzyme function via gene disruption and metabolite profiling.

References

-

Ehrlich, K. C., Scharfenstein, L. L., Montalbano, B. G., & Chang, P. K. (2008). Are the genes nadA and norB involved in formation of this compound? International Journal of Molecular Sciences, 9(9), 1717–1729.[6][7] [Link]

-

Ehrlich, K. C., Chang, P. K., Yu, J., & Cotty, P. J. (2004). Aflatoxin biosynthesis cluster gene cypA is required for G aflatoxin formation.[4][5][6] Applied and Environmental Microbiology, 70(11), 6518–6524. [Link]

-

Yu, J. (2012). Current understanding on aflatoxin biosynthesis and future perspective in reducing aflatoxin contamination. Toxins, 4(11), 1024–1057. [Link]

-

Yabe, K., & Nakajima, H. (2004). Enzyme reactions and genes in aflatoxin biosynthesis.[5] Applied Microbiology and Biotechnology, 64(6), 745–755. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reviberoammicol.com [reviberoammicol.com]

- 4. Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Are the genes nadA and norB involved in formation of aflatoxin G(1)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Are the Genes nadA and norB Involved in Formation of this compound? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Aflatoxin G1 via HPLC-FLD with Photochemical Derivatization

Introduction & Regulatory Context[1][2][3][4][5][6]

Aflatoxins are highly toxic secondary metabolites produced by Aspergillus flavus and Aspergillus parasiticus.[1][2] While Aflatoxin B1 (AFB1) is the most potent hepatocarcinogen, Aflatoxin G1 (AFG1) exhibits significant toxicity and often co-occurs with B1 in commodities like groundnuts, maize, and tree nuts.

Regulatory bodies such as the European Commission (EC No. 1881/2006) and the US FDA impose strict maximum residue limits (MRLs). In the EU, the limit for the sum of aflatoxins (B1+B2+G1+G2) can be as low as 4.0 µg/kg (ppb) for cereals intended for direct human consumption. Consequently, analytical methods must achieve Limits of Quantitation (LOQ) in the low parts-per-trillion (ppt) range.[3]

The Analytical Challenge: Fluorescence Quenching

AFG1 possesses native fluorescence. However, in the aqueous reversed-phase mobile phases required for HPLC separation, the fluorescence of AFG1 (and B1) is significantly quenched .

-

Mechanism: The energy from the excited state is dissipated via non-radiative decay pathways in protic solvents.

-

Solution: Derivatization is required to stabilize the fluorescence. This protocol utilizes Photochemical Post-Column Derivatization (PCD) , a "green chemistry" approach that uses UV light (254 nm) to hydrate the terminal furan ring double bond, converting AFG1 to the highly fluorescent hemiacetal AFG2a without chemical reagents.

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample extraction to signal detection.

Figure 1: End-to-end workflow for this compound analysis using Immunoaffinity Cleanup and Photochemical Derivatization.

Materials and Reagents

-

Standards: Aflatoxin Mix (B1, B2, G1, G2) Certified Reference Material (CRM) in acetonitrile.

-

Immunoaffinity Columns (IAC): Specific for Aflatoxins B & G (e.g., AflaTest® or equivalent) with capacity >100 ng.

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (18.2 MΩ).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Extraction Salt: Sodium Chloride (NaCl), ACS grade.

Detailed Protocol

Phase 1: Sample Preparation (IAC Cleanup)

Rationale: Matrix interference is the primary cause of poor sensitivity. IAC provides specific isolation of aflatoxins, allowing for trace-level detection.

-

Extraction:

-

Weigh 25.0 g of finely ground sample into a blender jar.

-

Add 5.0 g NaCl (enhances ionic strength to break emulsions).

-

Add 100 mL Extraction Solvent (Methanol:Water, 70:30 v/v).

-

Blend at high speed for 3 minutes.

-

Filter through fluted filter paper (Whatman No. 4 or equivalent).

-

-

Dilution (Critical Step):

-

Take 10.0 mL of the filtered extract.

-

Dilute with 40.0 mL of PBS or Water.

-

Note: This reduces the methanol concentration to ~14%, ensuring antibodies in the IAC are not denatured and binding efficiency is maximized.

-

Filter through a glass microfiber filter if cloudy.

-

-

Column Loading:

-

Pass 10.0 mL of the diluted extract through the IAC at a flow rate of 1–2 drops/second (gravity or slow vacuum).

-

Calculation: 10 mL diluted extract = 0.5 g sample equivalent on column.

-

-

Washing:

-

Wash the column with 10 mL of water (removes sugars, proteins, and non-specific matrix).

-

Dry the column by passing air through it for 5-10 seconds.[4]

-

-

Elution:

-

Elute aflatoxins with 1.0 mL HPLC-grade Methanol.

-

Allow the first few drops to pass, then stop flow for 1 minute to allow solvent to dissociate the antibody-antigen complex.

-

Collect eluate in a silanized amber vial.

-

Dilute with 1.0 mL water (matches mobile phase strength) before injection.

-

Phase 2: Instrumental Analysis (HPLC-PCD-FLD)

System Configuration:

-

HPLC: Quaternary or Binary Pump, Autosampler, Column Oven.

-

Derivatization: Photochemical Reactor (e.g., LCTech UVE or equivalent) placed between Column and Detector.

-

Reactor Volume: 1.0 mL knited PTFE coil.

-

Lamp: 254 nm UV.[3]

-

Chromatographic Conditions:

| Parameter | Setting | Notes |

| Column | C18, 150 x 4.6 mm, 5 µm | High carbon load (15%+) preferred for retention. |

| Mobile Phase | Water : Methanol : Acetonitrile (60 : 30 : 15 v/v/v) | Isocratic elution.[3] Adjust ratio to resolve G2/G1/B2/B1. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 35°C | Stabilizes retention times. |

| Injection Vol. | 20 - 50 µL | Larger volumes possible due to IAC cleanup. |

| Run Time | ~15 minutes | AFG1 typically elutes between G2 and B2. |

Detection Parameters:

| Channel | Wavelength | Rationale |

| Excitation | 365 nm | Max absorption for derivatized aflatoxins. |

| Emission | 455 nm | Max emission for AFG1/B1 hemiacetals. |

| Gain/Sens. | High | Required for ppt-level detection. |

Method Validation & Performance Criteria

To ensure Trustworthiness and compliance with ISO 17025, the method must meet the following criteria:

Specificity & Resolution

AFG1 must be baseline resolved from AFG2 (elutes earlier) and AFB1 (elutes later).

-

Acceptance Criteria: Resolution (

) > 1.5 between all peaks.

Linearity

Prepare a 6-point calibration curve ranging from 0.1 µg/kg to 20 µg/kg.

-

Acceptance Criteria:

.

Limit of Detection (LOD)

-

AFG1 Target LOD: < 0.05 µg/kg (ppb).

-

Calculation: Signal-to-Noise (S/N) ratio of 3:1.

Recovery (Accuracy)

Spike blank matrix (e.g., corn) at 2.0 µg/kg.

-

Acceptance Criteria: 70% – 110% recovery (per AOAC guidelines).

Precision

-

Repeatability (RSDr): < 5% at 5 µg/kg.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response for G1/B1 | Photochemical Reactor failure | Check UV lamp status. If lamp is old (>2000 hrs), intensity drops, reducing derivatization efficiency. |

| Peak Broadening | Solvent Mismatch | Ensure sample diluent matches initial mobile phase (add water to methanol eluate). |

| Interfering Peaks | Poor Cleanup | Ensure IAC wash step is thorough. Do not let the column dry out before washing. |

| Shifting Retention Times | Mobile Phase Evaporation | Methanol/ACN are volatile. Cap reservoirs or use an online degasser/mixer. |

References

-

AOAC International. (2005).[3][6] Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[3] Liquid Chromatography with Post-Column Photochemical Derivatization.Link

-

European Commission. (2006).[3] Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.[5][3] Official Journal of the European Union. Link

-

LCTech GmbH. (2021).[3] Application Note AN0038: Aflatoxin-HPLC Analysis with photochemical post column derivatization.Link[3]

-

Agilent Technologies. (2011).[7] Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup.[7] Application Note. Link

-

Thermo Fisher Scientific. (2018).[5] Determination of Four Aflatoxins in Hazelnuts by Immunoaffinity-SPE with HPLC-FLD Detection. Application Note. Link

Sources

Application Notes and Protocols: A Comprehensive Guide to the Extraction of Aflatoxin G1 from Maize

Introduction: The Imperative for Accurate Aflatoxin G1 Detection in Maize

Maize (Zea mays L.) is a global staple, fundamental to food and feed systems. However, its susceptibility to contamination by mycotoxins, particularly aflatoxins produced by Aspergillus species, poses a significant threat to human and animal health. This compound (AFG1), a potent hepatocarcinogen, is a primary concern due to its frequent co-occurrence with Aflatoxin B1 (AFB1). Regulatory bodies worldwide have established stringent maximum permissible levels for aflatoxins in food and feed, necessitating robust and reliable analytical methods for their detection and quantification.

This comprehensive guide provides a detailed protocol for the extraction of this compound from maize, designed for researchers, scientists, and quality control professionals. We will delve into a validated and widely adopted method employing immunoaffinity column (IAC) cleanup, a technique renowned for its high selectivity and efficiency in isolating aflatoxins from complex food matrices.[1][2] The principles behind each step will be elucidated to provide a deeper understanding of the methodology, ensuring both technical accuracy and practical applicability.

Method Rationale: The Power of Immunoaffinity Chromatography

The selected protocol hinges on the specificity of monoclonal antibodies immobilized on a solid support within an immunoaffinity column.[1][2] These antibodies exhibit a high affinity for the aflatoxin molecule, allowing for the selective capture of AFG1 and other aflatoxins from the crude sample extract. Subsequent washing steps remove interfering matrix components, followed by the elution of the purified aflatoxins with a suitable solvent. This targeted cleanup is crucial for achieving the low detection limits required by regulatory standards and for minimizing matrix effects in subsequent analytical determination by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Core Protocol: this compound Extraction from Maize using Immunoaffinity Column Cleanup

This protocol is adapted from established methods, including those recognized by AOAC International, ensuring a high degree of reliability and reproducibility.[5][6][7]

I. Materials and Reagents

Equipment:

-

High-speed blender (e.g., Ultra-Turrax)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Solid Phase Extraction (SPE) vacuum manifold

-

Water bath or heating block

-

Glass microfiber filters

-

Syringe filters (PTFE)

-

Amber glass vials

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium chloride (NaCl)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tween 20

-

This compound standard (certified reference material)

-

Immunoaffinity columns (IAC) specific for aflatoxins (e.g., AflaTest®, AflaCLEAN™)[1][2]

-

Trifluoroacetic acid (TFA) for derivatization (if using HPLC-FLD)

-

Deionized water

II. Sample Preparation and Extraction

The initial extraction aims to efficiently transfer the aflatoxins from the solid maize matrix into a liquid solvent phase. A mixture of an organic solvent and water is typically used to achieve optimal solubility of the aflatoxins while effectively penetrating the sample matrix. Aflatoxins are soluble in moderately polar organic solvents like methanol and acetonitrile, and slightly soluble in water.[8]

Step-by-Step Procedure:

-

Homogenization: Obtain a representative sample of maize and grind it to a fine powder (e.g., to pass a 20-mesh sieve). Homogeneity is critical for accurate and reproducible results.

-

Weighing: Accurately weigh 25 g of the homogenized maize sample into a blender jar.

-

Addition of Salt: Add 5 g of sodium chloride (NaCl) to the blender jar. The salt helps to promote the partitioning of aflatoxins into the organic solvent by increasing the polarity of the aqueous phase.

-

Extraction Solvent: Add 100 mL of a methanol/water (80:20, v/v) or acetonitrile/water (84:16, v/v) solution.[9] The use of an aqueous organic solvent mixture is a common and effective approach for aflatoxin extraction.[10]

-

Blending: Blend at high speed for 2 minutes. This ensures thorough mixing and efficient extraction of the aflatoxins from the maize matrix.

-

Filtration/Centrifugation: Filter the crude extract through a fluted filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

III. Immunoaffinity Column Cleanup

This is the most critical step for isolating this compound from co-extractive interferences. The immunoaffinity column contains antibodies that specifically bind to the aflatoxin molecules.[2]

Step-by-Step Procedure:

-

Dilution of Extract: Take a known aliquot (e.g., 10 mL) of the filtered extract and dilute it with 40 mL of PBS containing 0.1% Tween 20. The dilution with a buffered aqueous solution is necessary to ensure the optimal pH and ionic strength for the antibody-antigen binding reaction. Tween 20 is a non-ionic surfactant that helps to prevent non-specific binding.

-

Column Loading: Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (e.g., 1-2 drops per second). This allows for sufficient residence time for the aflatoxins to bind to the antibodies.

-

Washing: Wash the column with 10-15 mL of deionized water to remove any remaining unbound matrix components. This step is crucial for obtaining a clean final extract.

-

Elution: Elute the bound aflatoxins from the column by passing 1.0 - 2.0 mL of methanol slowly through the column and collecting the eluate in a clean amber glass vial.[6] Methanol disrupts the antibody-aflatoxin binding, releasing the purified toxins. The use of amber vials is recommended as aflatoxins can be sensitive to light.[8]

IV. Post-Cleanup Processing and Analysis

The purified extract is now ready for analysis. For HPLC with fluorescence detection, a derivatization step is often required to enhance the fluorescence of this compound.

For HPLC-FLD Analysis:

-

Derivatization: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 200 µL of n-hexane and add 100 µL of trifluoroacetic acid (TFA). Vortex for 30 seconds and allow the reaction to proceed for 5 minutes at room temperature. This derivatization converts the less fluorescent this compound into a highly fluorescent derivative.[10]

-

Final Preparation: Add 900 µL of a water/acetonitrile (9:1, v/v) mixture and vortex for 30 seconds. Allow the layers to separate and inject an aliquot of the lower aqueous layer into the HPLC system.

For LC-MS/MS Analysis:

For LC-MS/MS, derivatization is typically not necessary. The methanol eluate can be evaporated and reconstituted in a suitable mobile phase-compatible solvent before injection.

Data Presentation: Performance Characteristics

The following table summarizes typical performance data for this compound extraction from maize using immunoaffinity column cleanup followed by HPLC-FLD analysis, as reported in the literature.

| Parameter | Reported Value | Reference |

| Recovery | 80.4% (average) | [10][11] |

| Limit of Detection (LOD) | 0.5 - 1 ng/g | [9][10] |

| Limit of Quantification (LOQ) | 1.0 µg/kg | [9] |

| Relative Standard Deviation (RSDr) | 3.5% | [10][11] |

Visualization of the Workflow

The following diagram illustrates the key steps in the this compound extraction protocol.

Caption: Workflow for the extraction and analysis of this compound from maize.

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating steps:

-

Use of Certified Reference Materials (CRMs): Regularly analyze maize CRMs with known concentrations of this compound to verify the accuracy of the entire analytical procedure.

-

Spike and Recovery Experiments: Fortify blank maize samples with a known amount of this compound standard at different concentration levels and perform the entire extraction and analysis procedure. The recovery percentage should fall within an acceptable range (typically 70-120%) to demonstrate method accuracy.

-

Method Blanks: Analyze a blank sample (containing no maize) alongside the test samples to check for any background contamination from reagents or equipment.

-

Calibration Curve: Prepare a multi-point calibration curve using certified this compound standards to ensure accurate quantification.

Expert Insights and Causality

-

Solvent Choice: The ratio of organic solvent to water in the extraction mixture is a critical parameter. A higher proportion of organic solvent generally leads to better extraction efficiency for aflatoxins. However, the subsequent dilution step for IAC cleanup requires a predominantly aqueous environment for optimal antibody binding.

-

pH Control: Maintaining the pH of the diluted extract within the optimal range for the immunoaffinity column (typically around neutral pH) is crucial for efficient binding of the aflatoxin to the antibody.

-

Flow Rate: A slow and consistent flow rate during column loading and washing is essential to prevent channeling and ensure adequate interaction time between the analyte and the stationary phase.

-

Aflatoxin Stability: Aflatoxins, particularly G1, can be unstable in aqueous solutions and sensitive to light.[8][12][13][14] Therefore, it is recommended to work expeditiously, use amber glassware, and store extracts at low temperatures (e.g., 4°C) to minimize degradation.[12][13][14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction of this compound from maize. By combining an efficient extraction technique with the high selectivity of immunoaffinity column cleanup, this method offers a reliable and robust approach for the accurate quantification of this mycotoxin. Adherence to the outlined procedures, coupled with rigorous quality control measures, will enable researchers and analysts to generate high-quality data that meets stringent regulatory requirements and contributes to ensuring the safety of the global food and feed supply.

References

-

Analysis of aflatoxins B1 and G1 in maize by quechers. (n.d.). SciSpace. Retrieved from [Link]

- Determining aflatoxins B1, B2, G1 and G2 in maize using florisil clean up with thin layer chromatography and visual and densitometric quantification. (2011). Food Science and Technology, 31(2), 431-436.

-

AOAC - Performance TestedSM - EnviroLogix. (n.d.). Retrieved from [Link]

-

Analysis of aflatoxins B1 and G1 in maize by quechers. (2013). ResearchGate. Retrieved from [Link]

- Extraction of aflatoxins B1 and G1 from maize by using aqueous sodium dodecyl sulfate. (2009). Journal of Food Protection, 72(4), 811-815.

-

Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. (n.d.). EURL-MN. Retrieved from [Link]

- Stability of aflatoxins in solution. (2012).

- Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts. (2021). Foods, 10(10), 2269.

- [QuEChERS-based extraction procedure and rapid resolution liquid chromatography coupled to triple quadrupole mass spectrometry for the determination of nine mycotoxins in cereal-based complementary foods for infants and young children]. (2014). Se Pu, 32(11), 1194-1199.

-

(PDF) Extraction of Aflatoxins B1 and G1 from Maize by Using Aqueous Sodium Dodecyl Sulfate. (2009). ResearchGate. Retrieved from [Link]

-

Overview of analytical methods for mycotoxin contamination in maize and peanuts. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

- Analytical Determination of Aflatoxin in Ground Corn Check Samples Completed by Multiple Laboratories over Several Years. (2024). Toxins, 16(6), 253.

-

(PDF) Stability of Aflatoxins in Solution. (2012). ResearchGate. Retrieved from [Link]

- AOAC Official Method 991.31Aflatoxins in Corn, Raw Peanuts, and Peanut Butter: Immunoaffinity Column (Aflatest) Method. (1995).

-

Immunoaffinity columns AflaCLEAN™ Aflatoxins B1, B2, G1, G2. (n.d.). LCTech. Retrieved from [Link]

-

Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. (2017). Waters. Retrieved from [Link]

-

Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2. (n.d.). Meizheng. Retrieved from [Link]

-

Example chromatogram (HPLC-FLD) of maize sample extract revealing a much higher concentration of AFG 1 than AFB 1. (2015). ResearchGate. Retrieved from [Link]

-

Aflatoxins. (n.d.). PubChem. Retrieved from [Link]

-

AOAC 990.32-1990(1996), Aflatoxin B1 in corn and roasted peanuts. (2015). Standards Store. Retrieved from [Link]

- Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples. (2016). Acta Chimica Slovenica, 63(4), 844-852.

- Stability Of Aflatoxins In Different Solvent Concentration And Temperature In The Autosampler. (2019). International Journal of Scientific & Technology Research, 8(11).

-

(PDF) Immunoaffinity Column Cleanup with Liquid Chromatography Using Post-Column Bromination for Determination of Aflatoxins in Peanut Butter, Pistachio Paste, Fig Paste, and Paprika Powder: Collaborative Study. (2005). ResearchGate. Retrieved from [Link]

- Aflatoxins B1 and G1 solubility in standard solutions and stability during cold storage. (1994). Mycotoxin Research, 10(2), 79-86.

-

UPLC/HPLC Aflatoxin Analysis in Agricultural Commodities. (2021). Waters. Retrieved from [Link]

-

Mycotoxins - Sample Preparation and Analysis. (n.d.). Shim-pol. Retrieved from [Link]

-

Instruction of the Clean-up Process Using SENSIColumn IAC Afla-Ochra 3ml. (n.d.). Gold Standard Diagnostics. Retrieved from [Link]

Sources

- 1. lctech.de [lctech.de]

- 2. Immunoaffinity Column for Mycotoxin Aflatoxins Total B1,B2,G1,G2,M1,M2 [mzfoodtest.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of ELISA, HPLC-FLD and HPLC-MS/MS Methods for Determination of Aflatoxin M1 in Natural Contaminated Milk Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. envirologix.com [envirologix.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Aflatoxins | C17H12O7 | CID 14421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Extraction of aflatoxins B1 and G1 from maize by using aqueous sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijstre.com [ijstre.com]

Application Note: High-Sensitivity Quantification of Aflatoxin G1 in Peanuts Using UPLC-FLD with Photochemical Derivatization

Executive Summary

This application note details a robust, validated protocol for the quantification of Aflatoxin G1 (AFG1) and total aflatoxins in high-fat peanut matrices. By leveraging Ultra-Performance Liquid Chromatography (UPLC) coupled with Fluorescence Detection (FLD) and solid-state Photochemical Post-Column Derivatization (PHRED), this method eliminates the need for toxic chemical derivatization (e.g., trifluoroacetic acid or iodine). The protocol achieves a Limit of Quantitation (LOQ) of <0.1 µg/kg, fully compliant with stringent EU Commission Regulation (EC) No 1881/2006 and FDA action levels.

Introduction & Regulatory Context[1][2][3][4][5][6][7][8][9][10]

Aflatoxins are secondary metabolites produced by Aspergillus flavus and Aspergillus parasiticus.[1][2][3][4] While Aflatoxin B1 (AFB1) is the most potent hepatocarcinogen, This compound (AFG1) is frequently co-occurring and possesses significant toxicity. In complex matrices like peanuts, the high lipid and protein content presents a formidable analytical challenge, often leading to ion suppression in MS or matrix interference in FLD.

Regulatory Thresholds[1][2][3][4][5][6][7][9][10][12]

-